molecular formula C13H7F3INO B14210130 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde CAS No. 833451-98-2

3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde

Cat. No.: B14210130
CAS No.: 833451-98-2
M. Wt: 377.10 g/mol
InChI Key: AXYCSECLQNXJGF-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde is a complex organic compound with the molecular formula C13H7F3INO It is characterized by the presence of fluorine and iodine atoms attached to an aniline and benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde typically involves the reaction of 2-fluoro-4-iodoaniline with 3,4-difluorobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid.

    Reduction: 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodoaniline: Shares the iodine and fluorine substituents but lacks the aldehyde group.

    3,4-Difluorobenzaldehyde: Contains the difluorobenzaldehyde structure but lacks the aniline and iodine substituents.

Uniqueness

3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the aldehyde and aniline groups, makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

833451-98-2

Molecular Formula

C13H7F3INO

Molecular Weight

377.10 g/mol

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzaldehyde

InChI

InChI=1S/C13H7F3INO/c14-9-3-1-7(6-19)13(12(9)16)18-11-4-2-8(17)5-10(11)15/h1-6,18H

InChI Key

AXYCSECLQNXJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C=O

Origin of Product

United States

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